molecular formula C19H19ClN2O2 B1388280 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride CAS No. 1219192-19-4

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride

Cat. No.: B1388280
CAS No.: 1219192-19-4
M. Wt: 342.8 g/mol
InChI Key: GOHZQEOGLTTWFF-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is a complex organic compound with the molecular formula C19H18N2O2HCl. It belongs to the class of beta-carboline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect monoamine metabolism and platelet aggregation response in human platelets . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been shown to lower blood pressure significantly when taken internally . This indicates its potential impact on cellular signaling pathways related to cardiovascular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with monoamine oxidase, for instance, can alter the levels of neurotransmitters, thereby affecting mood and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as lowering blood pressure, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects. For instance, its interaction with monoamine oxidase can influence the metabolic flux of neurotransmitters

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these mechanisms can help optimize its delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, thereby modulating its overall effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the condensation of tryptamine derivatives with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride has been extensively studied for its biological and pharmacological properties. It has shown potential in various fields, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

  • Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an anti-inflammatory agent.

  • Industry: Utilized in the development of new chemical entities for various industrial applications.

Comparison with Similar Compounds

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is unique among beta-carboline derivatives due to its specific structural features and biological activities. Similar compounds include:

  • Harmane: Another beta-carboline derivative with similar MAO inhibitory activity.

  • Beta-carboline: A broader class of compounds with diverse biological activities.

  • Tryptamine derivatives: Compounds structurally related to tryptamine, which also exhibit various biological effects.

Properties

IUPAC Name

1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHZQEOGLTTWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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